molecular formula C20H24N4O3 B2534906 1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one CAS No. 2248768-55-8

1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2534906
CAS No.: 2248768-55-8
M. Wt: 368.437
InChI Key: HNPLUTXFHTWYCF-UHFFFAOYSA-N
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Description

1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one is a complex organic compound that features a unique combination of indole, piperazine, and morpholine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to reflux.

Mechanism of Action

The mechanism of action of 1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various protein targets, modulating their activity and leading to downstream biological effects . The piperazine and morpholine rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one include:

The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

1-[2-[4-(1H-indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-2-19(25)24-12-13-27-18(14-24)20(26)23-10-8-22(9-11-23)17-5-3-4-16-15(17)6-7-21-16/h2-7,18,21H,1,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPLUTXFHTWYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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